Zosuquidar trihydrochloride (LY335979) is a potent and selective third-generation P-glycoprotein (P-gp) inhibitor. [] P-gp, a transmembrane protein encoded by the ABCB1 gene, acts as an efflux pump, removing various substances, including many drugs, from cells. [, ] Zosuquidar binds to P-gp, inhibiting its efflux activity and thereby increasing the intracellular concentration of P-gp substrate drugs. [, , ] This property makes Zosuquidar a valuable tool in scientific research, particularly in studying drug resistance mechanisms and exploring new therapeutic strategies. [, , ]
Molecular Structure Analysis
Difluorocyclopropyl-annulated dibenzosuberyl moiety: This structure contributes to Zosuquidar's potent P-gp inhibitory activity. []
Spacer and quinoline unit: These elements are considered crucial pharmacophores for Zosuquidar's interaction with P-gp. []
Mechanism of Action
Zosuquidar exerts its effect by selectively binding to P-gp and inhibiting its efflux activity. [, , ] This mechanism leads to increased intracellular accumulation of P-gp substrate drugs, effectively reversing multidrug resistance in various cell types. [, , ] The inhibition occurs in a non-competitive manner, suggesting Zosuquidar binds to a site distinct from the drug binding site of P-gp. [] This binding interaction disrupts the transporter's conformational changes required for substrate efflux, ultimately blocking its function. [, ]
Applications
Overcoming multidrug resistance: Zosuquidar effectively reverses P-gp mediated multidrug resistance in various cancer cell lines, including those derived from breast cancer, [] ovarian cancer, [] leukemia, [, , ] and lymphoma. []
Enhancing drug delivery to the brain: Zosuquidar significantly increases the brain uptake of P-gp substrate drugs like nelfinavir, [, ] highlighting its potential for improving therapies targeting the central nervous system. []
Investigating P-gp function and substrate specificity: Zosuquidar serves as a valuable tool for studying P-gp function and identifying its substrates in various experimental models. [, , ]
Developing new therapeutic strategies: Research on Zosuquidar contributes to developing novel therapeutic approaches for treating diseases involving P-gp mediated drug resistance, such as cancer and infectious diseases. [, ]
Future Directions
Optimization of Zosuquidar derivatives: Exploring structural modifications to enhance its potency, selectivity, and pharmacokinetic properties, potentially leading to more effective P-gp inhibitors with reduced toxicity. [, ]
Combination therapies: Investigating the efficacy of combining Zosuquidar with other anticancer agents or therapeutic modalities to improve treatment outcomes in multidrug-resistant cancers. [, ]
Targeted delivery approaches: Developing novel drug delivery systems to specifically target Zosuquidar to tumor cells or other relevant tissues, potentially minimizing off-target effects and enhancing therapeutic efficacy. [, ]
Further understanding of P-gp biology: Utilizing Zosuquidar as a tool to gain deeper insights into the complex biological roles of P-gp in health and disease, beyond its role in multidrug resistance. []
Related Compounds
Tariquidar
Compound Description: Tariquidar is a potent and selective P-glycoprotein (P-gp) inhibitor. It binds to P-gp and blocks its ability to efflux substrates, thereby increasing the intracellular accumulation of these compounds. Tariquidar has been investigated in clinical trials for the treatment of various cancers, including acute myeloid leukemia (AML) and multiple myeloma. []
Elacridar
Compound Description: Elacridar (GF120918) is a potent inhibitor of both P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). [] It has demonstrated efficacy in reversing multidrug resistance in preclinical models and is being investigated in clinical trials for the treatment of cancer.
Valspodar
Compound Description: Valspodar is a potent and relatively selective inhibitor of P-glycoprotein (P-gp), belonging to the class of cyclosporin analogs. [] It has been investigated in clinical trials for its ability to enhance the efficacy of chemotherapy in various cancers.
Relevance: Valspodar, like Zosuquidar, acts as a P-gp inhibitor and is explored for its potential to reverse multidrug resistance in cancer. [] Although they share a similar target and therapeutic rationale, they differ significantly in their chemical structures. Valspodar is a cyclic peptide, while Zosuquidar is a small molecule. These structural differences may lead to variations in their pharmacological profiles, including potency, selectivity, and toxicity.
Doxorubicin
Compound Description: Doxorubicin is a widely used anthracycline chemotherapeutic agent for treating various cancers, including leukemia, lymphoma, and breast cancer. [, , , , , , , ] It exerts its cytotoxic effects by interfering with DNA replication and repair.
Relevance: Doxorubicin serves as a model substrate for P-glycoprotein (P-gp), and many studies investigating Zosuquidar's ability to reverse multidrug resistance have used Doxorubicin as the co-administered chemotherapeutic agent. [, , , , , , , ] By inhibiting P-gp, Zosuquidar can potentially increase the intracellular accumulation and efficacy of Doxorubicin in resistant cancer cells.
Paclitaxel
Compound Description: Paclitaxel (Taxol) is a widely used chemotherapeutic agent that belongs to the class of taxanes. [, ] It exerts its cytotoxic effects by stabilizing microtubules and inhibiting cell division.
Relevance: Paclitaxel, like Zosuquidar, is a substrate of P-glycoprotein (P-gp). [, ] Studies have investigated the pharmacokinetic interaction between Paclitaxel and Zosuquidar, demonstrating that Zosuquidar can increase the exposure of Paclitaxel, likely by inhibiting P-gp-mediated efflux in the bile canaliculi. This interaction highlights the potential for Zosuquidar to modulate the pharmacokinetics and potentially the efficacy of P-gp substrate drugs.
Relevance: Nelfinavir is a substrate of P-glycoprotein (P-gp), and studies have demonstrated that Zosuquidar can enhance its distribution into the brain, presumably by inhibiting P-gp at the blood-brain barrier. [, ] This finding highlights Zosuquidar's potential to improve the delivery of P-gp substrate drugs to the central nervous system, potentially enhancing their therapeutic efficacy in treating CNS diseases.
Daunorubicin
Compound Description: Daunorubicin is an anthracycline antibiotic used in cancer chemotherapy, primarily for the treatment of acute myeloid leukemia (AML). [, , , ] It works by interfering with the enzymes involved in DNA replication, leading to cell death.
Relevance: Daunorubicin is another example of a chemotherapeutic agent that has been studied in combination with Zosuquidar. [, , , ] Similar to Doxorubicin, Daunorubicin is also a substrate of P-gp, and Zosuquidar's ability to inhibit P-gp efflux is thought to enhance Daunorubicin's efficacy in AML cells. Clinical trials have explored the safety and efficacy of this combination therapy in older patients with AML.
Birinapant
Compound Description: Birinapant is a small-molecule antagonist of inhibitor of apoptosis proteins (IAPs) that promotes apoptosis, or programmed cell death, in cancer cells. []
Relevance: Research has explored the combination of Birinapant with Zosuquidar as a potential strategy for treating chronic hepatitis B virus (HBV) infection. [] This approach leverages Zosuquidar's ability to inhibit MDR1, another efflux pump, to increase intracellular Birinapant concentrations and enhance its antiviral effect. The study demonstrated a significant reduction in HBV replication with this combination therapy in a preclinical model.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
LSM-5782 is a carbopolycyclic compound. Zosuquidar is a compound of antineoplastic drug candidates currently under development. It is now in "Phase 3" of clinical tests in the United States. Its action mechanism consists of the inhibition of P-glycoproteins; other drugs with this mechanism include tariquidar and laniquidar. Zosuquidar is a difluorocyclopropyl quinoline. Zosuquidar binds with high affinity to P-glycoprotein and inhibits P-glycoprotein-mediated multidrug resistance (MDR). P-glycoprotein, encoded by the MDR-1 gene, is a member of the ATP-binding cassette superfamily of transmembrane transporters and prevents the intracellular accumulation of many natural product-derived cytotoxic agents.
Quinaprilat is the active metabolite of quinapril, an angiotensin-converting enzyme inhibitor (ACE inhibitor) used in the treatment of hypertension and congestive heart failure.
Quercetin is a polyphenolic flavonoid with potential chemopreventive activity. Quercetin, ubiquitous in plant food sources and a major bioflavonoid in the human diet, may produce antiproliferative effects resulting from the modulation of either EGFR or estrogen-receptor mediated signal transduction pathways. Although the mechanism of action of action is not fully known, the following effects have been described with this agent in vitro: decreased expression of mutant p53 protein and p21-ras oncogene, induction of cell cycle arrest at the G1 phase and inhibition of heat shock protein synthesis. This compound also demonstrates synergy and reversal of the multidrug resistance phenotype, when combined with chemotherapeutic drugs, in vitro. Quercetin also produces anti-inflammatory and anti-allergy effects mediated through the inhibition of the lipoxygenase and cyclooxygenase pathways, thereby preventing the production of pro-inflammatory mediators. Quercetin is a flavonoid found in many foods and herbs and is a regular component of a normal diet. Extracts of quercetin have been used to treat or prevent diverse conditions including cardiovascular disease, hypercholesterolemia, rheumatic diseases, infections and cancer but have not been shown to be effective in clinical trials for any medical condition. Quercetin as a nutritional supplement is well tolerated and has not been linked to serum enzyme elevations or to episodes of clinically apparent liver injury. Quercetin, also known as sophoretin or meletin, belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, quercetin is considered to be a flavonoid lipid molecule. Quercetin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Quercetin has been detected in multiple biofluids, such as urine and blood. Within the cell, quercetin is primarily located in the membrane (predicted from logP). Quercetin exists in all eukaryotes, ranging from yeast to humans. Quercetin is also a parent compound for other transformation products, including but not limited to, isorhamnetin, rhamnacene, and quercetin 7, 3', 4'-trimethyl ether. Quercetin is a bitter tasting compound that can be found in a number of food items such as wild celery, coriander, herbs and spices, and pear. This makes quercetin a potential biomarker for the consumption of these food products. Quercetin is a potentially toxic compound.
Procaterol is a member of quinolines. A long-acting beta-2-adrenergic receptor agonist. It is a potent bronchodilator that may be administered orally or by aerosol inhalation. A long-acting beta-2-adrenergic receptor agonist.
Sarecycline, also known as WC-3035 and P005672, is a novel, tetracycline-derived, narrow-spectrum antibiotic being developed for use as an oral once daily antibiotic treatment for patients suffering from moderate to severe acne vulgaris. Sarecycline was designed by Paratek as a narrow-spectrum antibiotic with anti-inflammatory activity and the potential for a favorable tolerability profile.
SR 142948A is a non-peptide neurotensin receptor antagonist. It affects the expression of c-Fos and has properties of antipsychotic agent. SR142948A blocks hypothermia and analgesia induced by neurotensin. It blocks the increase in the concentration of Ca+2 induced by the activation of phospholipase C in CHO cell model.
Siponimod, also known as Mayzent, by Novartis, is a new drug formulated for the management of Multiple Sclerosis (MS). It was approved by the FDA on March 26, 2019 and by Health Canada on February 20, 2020. This drug is considered a sphingosine-1-phosphate (S1P) receptor modulator and is thought to play a role in suppressing the central nervous system inflammation that is associated with MS. Multiple Sclerosis (MS) is an autoimmune disease of the central nervous system that is chronic and inflammatory, disrupting communication between the brain and other parts of the body. Most patients diagnosed with this illness experience their initial disease symptoms between the age of 20 to 40, often the most productive years of life. Symptoms may include but are not limited to fatigue, gait changes, bowel or bladder dysfunction, abnormal muscle twitching, vision disturbance, and depressing or mood swings. MS is one of the most common causes of neurological disability in young adults and is found to occur more frequently in women than in men. Siponimod is a Sphingosine 1-phosphate Receptor Modulator. The mechanism of action of siponimod is as a Sphingosine 1-Phosphate Receptor Modulator. Siponimod is an orally available immunomodulatory drug used to treat relapsing forms of multiple sclerosis. Siponimod is associated with transient serum enzyme elevations during therapy but has not been linked to instances of clinically apparent liver injury with jaundice, although experience with its use has been limited. Siponimod is an orally bioavailable sphingosine 1-phosphate (S1P) receptor modulator, with potential anti-inflammatory and immunomodulating activities. Upon oral administration, siponimod targets and binds to S1P receptors 1 and 5 on lymphocytes. This prevents the egress of lymphocytes from lymph nodes, thereby reducing both the number of circulating peripheral lymphocytes and the infiltration of lymphocytes into target tissues, such as the central nervous system (CNS). This prevents lymphocyte-mediated immune response and may reduce inflammation. S1P plays a key role in lymphocyte migration from lymphoid tissues. Siponimod does not target S1P receptor 3, the activation of which may be responsible for adverse effects such as bradycardia associated with other S1P receptor modulators.